3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S2/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZSRWAKKSFOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Thiophene Functionalization: Incorporation of thiophene rings through cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the bromophenyl group or the amide bond.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
Structural Differences :
- Backbone : Acetamide (shorter chain) vs. propanamide.
- Substituents : 4-Bromophenyl (para-substituted) vs. 2-bromophenyl (ortho-substituted). Only one thiophen-2-yl group vs. two thiophenes (2-yl and 3-yl) in the target.
Functional Implications : - The shorter acetamide chain reduces conformational flexibility, possibly limiting interactions with deep binding pockets.
- The absence of a hydroxyl group in this analogue may reduce solubility compared to the target .
β2-Adrenoceptor Agonist AZD3199 ()
Structural Differences :
- Core : Propanamide backbone similar to the target but substituted with naphthalene and benzo[d]thiazole groups.
- Key Features : Lacks thiophene rings and bromine; includes sulfonamide and nitro groups.
Functional Implications : - The naphthalene group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- The target’s hydroxyl and thiophene groups may offer improved hydrogen-bonding capacity and metabolic stability compared to AZD3199 .
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
Structural Differences :
- Substituents : Tetrazole ring (bioisostere for carboxylic acid) vs. bromophenyl and thiophenes.
- Backbone : Propanamide with ethylphenyl and methylphenyl groups.
Functional Implications : - The tetrazole ring enhances acidity, mimicking carboxylate interactions in biological systems—a feature absent in the target.
- The target’s bromine and thiophenes may provide distinct halogen-bonding and aromatic interactions .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
Structural Differences :
- Aromatic Systems : Indole and fluoro-biphenyl vs. bromophenyl and thiophenes.
- Substituents: Fluorine (electron-withdrawing) vs. bromine (halogen-bond donor). Functional Implications:
- Indole’s NH group enables hydrogen bonding, similar to the target’s hydroxyl group.
- Fluoro-biphenyl enhances metabolic resistance but lacks the dual thiophene arrangement seen in the target.
- Bromine’s polarizability may strengthen target interactions compared to fluorine .
Biological Activity
3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide, with the CAS number 2097910-57-9, is a complex organic compound that has attracted attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 436.4 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a hydroxyethyl chain containing two thiophene rings. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 2097910-57-9 |
| Molecular Formula | C19H18BrNO2S2 |
| Molecular Weight | 436.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The bromophenyl group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The thiophene rings could facilitate binding to various receptors, modulating their functions.
- Antioxidant Activity : The hydroxy group may contribute to antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown:
- IC50 Values : Compounds with similar structures demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, suggesting potential anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound A | MCF-7 | 0.48 |
| Related Compound B | U-937 | 1.54 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary assays suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
Case Studies
-
Study on Anticancer Efficacy : A recent study explored the effects of structurally similar compounds on cancer cell proliferation. The results indicated that modifications in the aromatic system significantly influenced cytotoxicity and apoptosis induction in MCF-7 cells.
- Findings : Compounds with electron-withdrawing groups (like bromine) showed enhanced activity compared to those with electron-donating groups.
- In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and in vivo efficacy of this compound in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
